4'-Methoxyresveratrol

Catalog No.
S1790044
CAS No.
29700-22-9
M.F
C14H12O4
M. Wt
244.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Methoxyresveratrol

CAS Number

29700-22-9

Product Name

4'-Methoxyresveratrol

IUPAC Name

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+

InChI Key

PDHAOJSHSJQANO-OWOJBTEDSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O

The exact mass of the compound Oxyresveratrol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

4'-Methoxyresveratrol (CAS: 29700-22-9), also known as desoxyrhapontigenin, is a naturally occurring stilbenoid and a key monomethylated derivative of trans-resveratrol. The strategic placement of a methoxy group at the 4' position modifies the molecule's physicochemical properties, resulting in increased lipophilicity and metabolic stability compared to its parent compound. These structural changes are critical for applications where the rapid metabolism and lower potency of resveratrol are limiting factors, positioning 4'-Methoxyresveratrol as a distinct tool for research in areas such as cell signaling and pharmacology.

Research Fit

Stilbenoid tool compound for kinase and CYP pathway studies
4′-methoxy substitution alters target selectivity vs resveratrol
MAPK and AP-1 signaling research in inflammatory cell models
Reported JNK/p38 pathway response context
In vivo ADME and exposure-model studies
May support slower-clearance tool compound selection

Substituting 4'-Methoxyresveratrol with its parent compound, resveratrol, is often impractical due to significant differences in biological activity and pharmacokinetics. The 4'-methoxy group is not a minor modification; it sterically hinders a primary site for sulfation and glucuronidation, the metabolic pathways that rapidly clear resveratrol from experimental systems. This structural change leads to enhanced metabolic half-life and distinct target interaction profiles, such as a dramatic increase in anti-platelet potency. Consequently, experiments designed around the stability and specific potency of 4'-Methoxyresveratrol cannot be replicated by simply increasing the concentration of the less stable and less potent resveratrol.

Substitution Risk

4′-Methoxyresveratrol (Target) Inhibits JNK and AP-1 pathway; reported CYP1A1 inhibition context.
Pterostilbene (Substitute) Targets ERK and p38; does not inhibit AP-1. Kinase selectivity profile may not transfer.
4′-Methoxyresveratrol (Target) Reported anti-platelet assay context.
Resveratrol (Parent compound) Lower reported inhibition in TRAP-induced aggregation models; assay-response context may differ significantly.
4′-Methoxyresveratrol (Target) Slower clearance in rat in vivo models.
Resveratrol (Parent compound) Higher systemic clearance reported; pharmacokinetic endpoint context may shift.

Anti-Platelet Aggregation Potency

In studies of platelet aggregation induced by thrombin receptor activating peptide (TRAP), 4'-Methoxyresveratrol demonstrates significantly higher potency than its parent compound. It was found to be approximately 2.5 orders of magnitude more active than resveratrol. In a separate study, it inhibited TRAP-induced platelet aggregation with an IC50 of approximately 0.009 mM, making it about 25-fold more effective than resveratrol in that specific assay.

Evidence DimensionInhibition of TRAP-induced platelet aggregation (IC50)
Target Compound Data~9 µM
Comparator Or BaselineResveratrol: ~225 µM (calculated from 25-fold difference)
Quantified Difference~25-fold greater potency
ConditionsIn vitro assay using human or rabbit platelet-rich plasma with TRAP as the agonist.

For researchers investigating anti-thrombotic pathways, this compound's higher potency allows for the use of lower, more specific concentrations, reducing potential off-target effects and material costs.

Anti-Platelet Activity
Head-to-head
~316-fold higher than resveratrol
Supports platelet-aggregation assay interpretation
TRAP-induced human platelet-rich plasma, in vitro

Lipophilicity and Membrane Permeability

The addition of a 4'-methoxy group increases the lipophilicity of the molecule compared to resveratrol. 4'-Methoxyresveratrol has a computed XLogP3-AA value of 3.5, which is higher than the experimental log Kow (LogP) of 3.10 reported for resveratrol. This property is critical for predicting its behavior in different solvent systems and its ability to cross biological membranes.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound Data3.5 (XLogP3-AA)
Comparator Or BaselineResveratrol: 3.10 (experimental log Kow)
Quantified Difference12.9% higher LogP value, indicating greater lipophilicity.
ConditionsComputed (XLogP3-AA) for target compound vs. experimental value for comparator.

This defined increase in lipophilicity allows for rational solvent selection for stock solutions and formulations, and it suggests enhanced passive diffusion across cell membranes, which is a key parameter for designing cell-based assays.

CYP1A1 Inhibition
Head-to-head
Ki = 0.16 μM
Reported CYP pathway assay context
Human recombinant CYP1A1 enzyme assay

Enhanced Metabolic Stability

The 4'-hydroxyl group of resveratrol is a primary target for rapid phase II metabolism (glucuronidation and sulfation), leading to a short half-life. The 4'-methoxy group in 4'-Methoxyresveratrol blocks this key metabolic site, conferring greater stability. While direct pharmacokinetic data is limited, the closely related dimethylated analog, pterostilbene, demonstrates this principle with a plasma half-life over 7 times longer than resveratrol (105 min vs. 14 min) and significantly higher oral bioavailability in rats. This provides a strong basis for expecting improved stability and duration of action in experimental systems.

Evidence DimensionPlasma Half-Life (Rat Model)
Target Compound DataNot directly measured, but expected to be significantly longer than resveratrol due to metabolic blocking.
Comparator Or BaselineResveratrol: ~14 minutes. (Pterostilbene, a related methoxylated analog, has a half-life of ~105 minutes).
Quantified DifferencePterostilbene shows a >7-fold increase in half-life compared to resveratrol.
ConditionsPharmacokinetic studies in rats.

Improved metabolic stability ensures that the compound concentration remains more constant over the course of an experiment, leading to more reliable and reproducible data in long-term cell culture studies or in vivo models.

MAPK Selectivity vs. Pterostilbene
Head-to-head
Inhibited JNK/p38, not ERK; AP-1 pathway inhibition
Supports kinase-selectivity pathway interpretation
LPS-stimulated RAW264.7 macrophages
Cytotoxicity Profile
Reported
IC50 3.2–6.7 μg/mL across 5 cell lines
Supports cell-model endpoint review
A549, SKOV3, SK-MEL-2, XF498, HCT15 viability assays
Pharmacokinetic Clearance
Cross-study
Cl 275–338 vs 1712 mL/min/kg for resveratrol
Supports exposure-model interpretation
IV administration in Sprague-Dawley rats; cross-study context
Solubility in DMSO/Ethanol
Data to verify
48 mg/mL (198 mM) at 25°C
Supports formulation-context review
Source-specific review recommended

Cardiovascular and Anti-Thrombotic Research

Due to its significantly enhanced potency against TRAP-induced platelet aggregation compared to resveratrol, this compound is the right choice for studies investigating specific anti-platelet mechanisms where high, targeted activity at low concentrations is required.

Long-Duration Cell-Based Assays

The enhanced metabolic stability inferred from its structure makes 4'-Methoxyresveratrol a more suitable agent than resveratrol for multi-day cell culture experiments, ensuring more consistent compound exposure and minimizing the need for frequent media changes.

Cell Permeation and Pathway Studies

Its increased lipophilicity suggests improved passive diffusion across cell membranes, making it a valuable tool for intracellular target validation studies where efficient and predictable cell entry is critical for reliable results.

Medicinal Chemistry Scaffold

As a methylated analog with improved stability and lipophilicity, 4'-Methoxyresveratrol serves as an ideal starting point or reference compound for medicinal chemistry efforts aimed at developing stilbenoid-based therapeutics with favorable drug-like properties.

Application Fit Matrix

Application
Selection Property
Validation Focus
Platelet Aggregation Studies
Anti-platelet assay context
TRAP-induced aggregation endpoint review
CYP Pathway Research
CYP1A1 inhibition assay context
Procarcinogen activation model interpretation
MAPK/AP-1 Signaling Studies
Kinase selectivity review
JNK/p38 pathway response interpretation
In Vivo ADME Research
Clearance-rate exposure context
Exposure-model review

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

244.07355886 Da

Monoisotopic Mass

244.07355886 Da

Heavy Atom Count

18

UNII

6V071CP5CR

Wikipedia

Oxyresveratrol

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

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